4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with a cyclopentyl(methyl)sulfamoyl group and an N-linked 2-methoxy-5-nitrophenyl moiety.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-22(15-5-3-4-6-15)30(27,28)17-10-7-14(8-11-17)20(24)21-18-13-16(23(25)26)9-12-19(18)29-2/h7-13,15H,3-6H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJMVGRNYLUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the cyclopentyl(methyl)sulfamoyl group, and the attachment of the 2-methoxy-5-nitrophenyl group. Common synthetic routes may involve:
Formation of the Benzamide Core: This step often involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopentyl(methyl)sulfamoyl Group: This can be achieved through sulfonation reactions, where a cyclopentyl(methyl)sulfonyl chloride reacts with the benzamide.
Attachment of the 2-methoxy-5-nitrophenyl Group: This step may involve nitration and methoxylation reactions to introduce the nitro and methoxy groups onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
ADMET and Toxicity Considerations
- LMM5/LMM11 : Low cytotoxicity reported, likely due to the absence of nitro groups .
Biological Activity
4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide, with the CAS number 941996-37-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₃O₆S
- Molecular Weight : 433.4781 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group plays a crucial role in enzyme inhibition, particularly in the context of nucleotide triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in purinergic signaling pathways, which are critical for various physiological processes.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of sulfamoyl-benzamide compounds exhibit selective inhibition of human NTPDases. For example, similar compounds have shown IC50 values in the sub-micromolar range, indicating potent inhibitory effects against these enzymes . The presence of the cyclopentyl and nitrophenyl groups enhances binding affinity and specificity towards the target enzymes.
Biological Activity and Applications
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that sulfamoyl-benzamide derivatives can induce cell cycle arrest in cancer cell lines by inhibiting tubulin polymerization. This mechanism is critical for cancer treatment as it disrupts cell division .
- Anti-inflammatory Effects : Compounds containing sulfamoyl moieties have shown promise in reducing inflammation through their interaction with inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Substituent Influence : Variations in the substituents on the benzamide core significantly affect the inhibitory potency against NTPDases. For instance, modifications to the cyclopentyl group can enhance or reduce enzyme affinity .
- Nitro Group Positioning : The positioning of the nitro group (at the 5-position on the phenyl ring) has been correlated with increased potency against specific isoforms of NTPDase, highlighting the importance of electronic effects on biological activity .
Case Studies
Several studies have investigated related compounds with similar structures:
- Inhibition Studies : A study on sulfamoyl-benzamide derivatives reported that compounds with a cyclopropyl substitution exhibited significant inhibitory effects on NTPDase1, with IC50 values as low as 0.72 μM .
- Anticancer Properties : Another research effort focused on a series of sulfamoyl-benzamide derivatives found that certain compounds effectively inhibited breast cancer cell proliferation by inducing apoptosis and blocking cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
